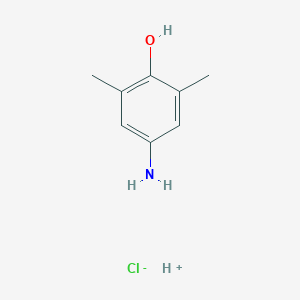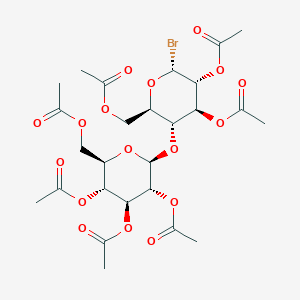
Bis((trimethylsilyl)methyl)mercury
Vue d'ensemble
Description
Bis((trimethylsilyl)methyl)mercury is a chemical reagent with the formula [(CH3)3SiCH2]2Hg . It’s a compound where three methyl groups are bonded to a silicon atom, which is in turn bonded to the rest of a molecule .
Synthesis Analysis
This compound was first synthesized by Wiberg et al. in 1963, by the reaction of trimethylsilyl bromide with sodium amalgam . The reaction is as follows: 2 Na + Hg + TMSBr → TMS2Hg + 2 NaBr .Molecular Structure Analysis
The molecular weight of Bis((trimethylsilyl)methyl)mercury is 375.02 . The linear formula of this compound is [(CH3)3SiCH2]2Hg .Chemical Reactions Analysis
On prolonged heating at 100-160 °C, or when stood under light as an ethereal solution, Bis((trimethylsilyl)methyl)mercury decomposes to hexamethyldisilane . Also, its reaction with hydrogen chloride gives trimethylsilane and trimethylsilyl chloride .Physical And Chemical Properties Analysis
Bis((trimethylsilyl)methyl)mercury has a refractive index n20/D of 1.488 (lit.) and a boiling point of 60-65 °C/0.1 mmHg (lit.) . The density of this compound is 1.474 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Reaction with Organic Compounds : Bis((trimethylsilyl)methyl)mercury reacts with organic 1,2-dibromo compounds to produce corresponding alkenes, along with mercury and trimethylbromosilane or trimethylbromogermane. This reaction suggests a one-stage molecular mechanism for stereospecific cis-elimination (Bennett, Eaborn, Jackson, & Walsingham, 1971).
Generation of Aminocarbenes : It reacts at low temperatures with chloroamidinium and -iminium chlorides, generating persistent metal-free cyclic and acyclic diaminocarbenes, as well as transient aryl-, chloro-, and hydrogenoaminocarbenes (Otto et al., 2004).
Interaction with Polyfluoro-olefins : Under ultraviolet irradiation, bis((trimethylsilyl)methyl)mercury reacts with chlorotrifluoroethylene, producing 1:1-adducts and eventually leading to various fluorinated compounds (Fields, Haszeldine, & Hubbard, 1972).
Formation of Metal–Silicon Bonds : It is used as a reagent for the preparation of metal–silicon bonds and serves as a precursor to trimethylsilyllithium (Shipman, 2001).
Reactions with Ketones : Bis((trimethylsilyl)methyl)mercury reacts with various ketones like cyclohexanone and acetophenone, giving rise to products such as cyclohexyloxytrimethylsilane and analogous compounds. The reaction suggests the formation of intermediate radical species (Beaumont, Eaborn, & Jackson, 1970).
Photolytic Reactions : When photolyzed, bis((trimethylsilyl)methyl)mercury produces trimethylsilyl radicals that react with aromatic compounds like benzene or toluene, leading to homolytic aromatic substitution products (Bennett, Eaborn, Jackson, & Pearce, 1971).
Safety and Hazards
Bis((trimethylsilyl)methyl)mercury is a hazardous compound. It’s labeled as dangerous with hazard statements H300, H310, H330, H373, H410 . It’s highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It’s harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .
Propriétés
IUPAC Name |
bis(trimethylsilylmethyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11Si.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFJLBRRNSQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Hg]C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22HgSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157874 | |
| Record name | Bis((trimethylsilyl)methyl)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((trimethylsilyl)methyl)mercury | |
CAS RN |
13294-23-0 | |
| Record name | Bis[(trimethylsilyl)methyl]mercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13294-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis((trimethylsilyl)methyl)mercury | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis((trimethylsilyl)methyl)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(trimethylsilyl)methyl]mercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)



![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)


![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)